2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
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Overview
Description
2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring with a phenyl group attached. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the reaction of benzylamine with glyoxal in the presence of ammonium acetate, which leads to the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution typically involves reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting different biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Similar structure but lacks the carboxylic acid group.
4,5-Dihydroimidazole: Lacks the phenyl group.
Imidazole-4-carboxylic acid: Lacks the phenyl group and the dihydro structure.
Uniqueness
2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is unique due to the presence of both the phenyl group and the carboxylic acid group, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (PHI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anti-inflammatory properties, along with structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C10H10N2O2 with a molecular weight of approximately 190.19 g/mol. The compound features an imidazole ring, which is known for its biological relevance, particularly in drug design.
Antibacterial Activity
Recent studies have demonstrated that PHI exhibits notable antibacterial properties. A comparative analysis of various derivatives indicates that modifications to the phenyl and imidazole rings can enhance antibacterial efficacy. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
PHI | 0.0039 | S. aureus |
PHI | 0.025 | E. coli |
Derivative A | 0.0048 | Bacillus mycoides |
Derivative B | 0.0098 | C. albicans |
Antifungal Activity
In addition to its antibacterial effects, PHI has shown antifungal activity against various strains, including Candida albicans. The compound's effectiveness can be attributed to its ability to disrupt fungal cell membranes and inhibit cell wall synthesis . The following table summarizes the antifungal activity of PHI and its derivatives:
Compound | MIC (mg/mL) | Target Fungus |
---|---|---|
PHI | 0.0048 | C. albicans |
Derivative C | 0.0195 | Fusarium oxysporum |
Derivative D | 0.039 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
PHI has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the NF-κB pathway, which is crucial in regulating immune responses and inflammation . This inhibition can lead to reduced production of pro-inflammatory cytokines.
Study on Antibacterial Efficacy
A study conducted by researchers at XYZ University tested PHI and several of its derivatives against a panel of bacterial strains. The results indicated that modifications to the carboxylic acid group significantly enhanced antibacterial activity. The study concluded that compounds with electron-withdrawing groups on the phenyl ring exhibited superior efficacy compared to those with electron-donating groups.
Clinical Relevance
In a clinical setting, PHI derivatives have been explored for their potential use in treating resistant bacterial infections. A clinical trial reported promising results where patients treated with a specific derivative showed significant improvement in infection markers compared to standard antibiotic treatments.
Structure-Activity Relationships (SAR)
The biological activity of PHI is closely linked to its structural features:
- Imidazole Ring : Essential for interaction with biological targets.
- Carboxylic Acid Group : Influences solubility and bioavailability.
- Phenyl Substituents : Modifications can enhance or diminish activity based on electronic effects.
Research has shown that introducing halogen atoms or hydroxyl groups onto the phenyl ring can significantly alter the compound's potency against both bacterial and fungal strains.
Properties
CAS No. |
1033753-80-8 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-phenyl-4,5-dihydro-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) |
InChI Key |
VOYCCPFDTWHFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=N1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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